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Introduction
Acetyl-CoA Carboxylase Alpha (ACCα), also known as ACC1, is a key cytosolic enzyme in the

regulation of fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to

produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1][2][3] Due to its critical role

in lipid biosynthesis, ACCα is a significant target in drug development for metabolic diseases

such as obesity, diabetes, and cancer. Western blotting is a fundamental technique to detect

and quantify ACCα protein levels, providing insights into its expression and regulation under

various physiological and pathological conditions. This document provides a detailed protocol

for the successful detection of ACCα by Western blot, with specific considerations for this high

molecular weight protein (approximately 265-280 kDa).[4][5][6]

Signaling Pathway
ACCα activity is primarily regulated by the AMP-activated protein kinase (AMPK) signaling

pathway. Under conditions of low cellular energy (high AMP/ATP ratio), AMPK is activated and

phosphorylates ACCα at Serine 79, leading to its inhibition and a subsequent decrease in fatty

acid synthesis.[4][7] This mechanism ensures that energy-consuming biosynthetic pathways

are switched off when cellular energy is scarce.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15542576?utm_src=pdf-interest
https://bio-protocol.org/exchange/protocoldetail?id=44&type=1
https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://pubmed.ncbi.nlm.nih.gov/23002003/
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.antibodiesinc.com/pages/western-blotting-using-hrp-labeled-secondary
https://www.researchgate.net/figure/Schematic-diagram-of-AMPK-pathway-The-indicates-activation-or-induction-and-the_fig4_316266219
https://www.cellsignal.com/learn-and-support/protocols/protocol-western
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-high-molecular-weights
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Stress

AMPK Activation

Fatty Acid Synthesis Regulation

Low Energy
(High AMP/ATP ratio)

AMPK

activates

p-AMPK (Active)

phosphorylates

ACCα (Active)

phosphorylates

p-ACCα (Inactive)
(Ser79)

inhibits

Malonyl-CoA

produces

Acetyl-CoA

substrate

Fatty Acid
Synthesis

Click to download full resolution via product page

Caption: AMPK-mediated regulation of ACCα activity.
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Experimental Workflow
The following diagram outlines the major steps for performing a Western blot to detect ACCα.

1. Sample Preparation
(Cell/Tissue Lysis)

2. Protein Quantification
(BCA Assay)

3. SDS-PAGE
(Low-percentage/Gradient Gel)

4. Protein Transfer
(Wet Transfer to PVDF)

5. Blocking

6. Primary Antibody Incubation
(Anti-ACCα)

7. Secondary Antibody Incubation
(HRP-conjugated)

8. Detection
(ECL)

9. Data Analysis
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Caption: Western blot workflow for ACCα detection.

Data Presentation
Table 1: Reagent and Buffer Compositions
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Reagent/Buffer Component Concentration

RIPA Lysis Buffer Tris-HCl, pH 8.0 50 mM

NaCl 150 mM

NP-40 1%

Sodium Deoxycholate 0.5%

SDS 0.1%

Protease Inhibitor Cocktail 1X

Phosphatase Inhibitor Cocktail 1X

4X Laemmli Sample Buffer Tris-HCl, pH 6.8 250 mM

SDS 8%

Glycerol 40%

β-mercaptoethanol 20%

Bromophenol Blue 0.02%

SDS-PAGE Running Buffer Tris 25 mM

Glycine 192 mM

SDS 0.1%

Transfer Buffer Tris 25 mM

Glycine 192 mM

Methanol 10-20%

SDS (optional) up to 0.05%

Blocking Buffer Non-fat Dry Milk or BSA 5% (w/v)

in TBST (Tris-Buffered Saline,

0.1% Tween 20)

Wash Buffer (TBST) Tris-HCl, pH 7.6 20 mM

NaCl 150 mM
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Tween 20 0.1%

Table 2: Antibody Dilutions and Incubation Conditions

Antibody Dilution Range Incubation Time
Incubation
Temperature

Primary Antibody

(Anti-ACCα)
1:500 - 1:2000 Overnight 4°C

HRP-conjugated

Secondary Antibody
1:2000 - 1:10,000 1 hour Room Temperature

Experimental Protocols
Sample Preparation (Cell Lysis)

Harvest cells and wash twice with ice-cold PBS.

Add 1 mL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors)

per 10^7 cells.[8]

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
Determine the protein concentration of the lysate using a Bicinchoninic Acid (BCA) Protein

Assay Kit.[1][2]

Prepare a series of protein standards (e.g., BSA) and the unknown samples.

Add the BCA working reagent to each standard and sample.

Incubate at 37°C for 30 minutes.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.nsjbio.com/show_protocol.php?data=protocol/1041961398.pdf
https://bio-protocol.org/exchange/protocoldetail?id=44&type=1
https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://www.creative-proteomics.com/resource/protocol-for-bicinchoninic-acid-bca-protein-assay.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the absorbance at 562 nm using a spectrophotometer.

Calculate the protein concentration of the samples based on the standard curve.

SDS-PAGE
Due to the high molecular weight of ACCα, a low-percentage polyacrylamide gel is

recommended for optimal separation.[9][10]

Prepare protein samples by mixing the cell lysate with 4X Laemmli sample buffer to a final

1X concentration.

Heat the samples at 95-100°C for 5 minutes.

Load 20-40 µg of total protein per well onto a 6% or a 4-12% gradient Tris-glycine SDS-

PAGE gel.

Run the gel in 1X SDS-PAGE running buffer at 100-120 V until the dye front reaches the

bottom of the gel.

Protein Transfer
A wet transfer is recommended for efficient transfer of high molecular weight proteins.[10][11]

Pre-soak the PVDF membrane in methanol for 1 minute, followed by equilibration in transfer

buffer.

Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper,

sponge).

Perform the transfer in a wet transfer apparatus at 100 V for 90 minutes or overnight at 30 V

at 4°C.[12] The addition of a low concentration of SDS (up to 0.05%) to the transfer buffer

can improve the transfer of large proteins.[10][12]

Blocking
After transfer, wash the membrane briefly with TBST.
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Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle

agitation.[4] This step is crucial to prevent non-specific antibody binding.

Antibody Incubation
Dilute the primary anti-ACCα antibody in blocking buffer according to the manufacturer's

recommendations (typically 1:1000).[2][4]

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle

agitation.

Wash the membrane three times for 10 minutes each with TBST.[4]

Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000).

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature

with gentle agitation.[4]

Wash the membrane three times for 10 minutes each with TBST.

Detection
Prepare the Enhanced Chemiluminescence (ECL) working solution by mixing the two

reagents according to the manufacturer's protocol.[13][14][15]

Incubate the membrane with the ECL solution for 1-5 minutes.

Capture the chemiluminescent signal using an imaging system or by exposing the

membrane to X-ray film.

(Optional) Stripping and Reprobing
To detect another protein (e.g., a loading control) on the same membrane, the blot can be

stripped of the primary and secondary antibodies.

Wash the membrane in TBST after ECL detection.

Incubate the membrane in a stripping buffer (e.g., containing glycine, SDS, and β-

mercaptoethanol) for 15-30 minutes at 50°C.[16]
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Wash the membrane extensively with TBST.

Block the membrane again and proceed with the incubation of the next primary antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15542576#acetyl-coa-carboxylase-alpha-western-
blot-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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